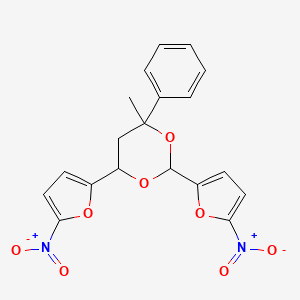
4-Methyl-2,6-bis(5-nitrofuran-2-yl)-4-phenyl-1,3-dioxane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-2,6-bis(5-nitrofuran-2-yl)-4-phenyl-1,3-dioxane is a synthetic organic compound It features a dioxane ring substituted with methyl, phenyl, and nitrofuran groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2,6-bis(5-nitrofuran-2-yl)-4-phenyl-1,3-dioxane typically involves multi-step organic reactions. A common approach might include:
Formation of the Dioxane Ring: This could be achieved through a cyclization reaction involving appropriate diols and aldehydes or ketones under acidic or basic conditions.
Introduction of Nitro Groups: Nitration reactions using nitric acid or other nitrating agents can introduce nitro groups into the furan rings.
Substitution Reactions: The phenyl and methyl groups can be introduced through various substitution reactions, often involving organometallic reagents or Friedel-Crafts alkylation.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives, which may have different chemical and biological properties.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a catalyst (e.g., palladium on carbon), sodium borohydride, or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and organometallic compounds are often employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield furanones, while reduction could produce amino derivatives.
Wissenschaftliche Forschungsanwendungen
4-Methyl-2,6-bis(5-nitrofuran-2-yl)-4-phenyl-1,3-dioxane may have applications in:
Medicinal Chemistry: Potential use as a pharmacophore in drug design, particularly for antimicrobial or anticancer agents.
Materials Science: Possible applications in the development of organic electronic materials or as a building block for polymers.
Biological Studies: Investigating its interactions with biological macromolecules and its effects on cellular processes.
Wirkmechanismus
The mechanism of action would depend on the specific application. In medicinal chemistry, it might interact with specific enzymes or receptors, modulating their activity. The nitrofuran groups could be involved in redox cycling, generating reactive oxygen species that can damage cellular components.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,5-Bis(5-nitrofuran-2-yl)-1,3-dioxane: Lacks the methyl and phenyl groups, which may affect its chemical and biological properties.
4-Methyl-2,6-bis(5-nitrothiophen-2-yl)-4-phenyl-1,3-dioxane: Contains thiophene rings instead of furan rings, potentially altering its reactivity and applications.
Uniqueness
4-Methyl-2,6-bis(5-nitrofuran-2-yl)-4-phenyl-1,3-dioxane’s unique combination of functional groups may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
143954-47-6 |
|---|---|
Molekularformel |
C19H16N2O8 |
Molekulargewicht |
400.3 g/mol |
IUPAC-Name |
4-methyl-2,6-bis(5-nitrofuran-2-yl)-4-phenyl-1,3-dioxane |
InChI |
InChI=1S/C19H16N2O8/c1-19(12-5-3-2-4-6-12)11-15(13-7-9-16(26-13)20(22)23)28-18(29-19)14-8-10-17(27-14)21(24)25/h2-10,15,18H,11H2,1H3 |
InChI-Schlüssel |
LPDLVGFPCDDKOX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC(OC(O1)C2=CC=C(O2)[N+](=O)[O-])C3=CC=C(O3)[N+](=O)[O-])C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


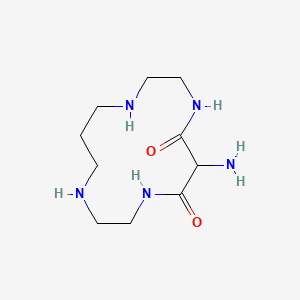
![N-[(2-Ethylhexanoyl)oxy]-N-(propan-2-yl)acetamide](/img/structure/B12553406.png)
![Carbamodithioic acid, [(2,4-dichlorophenyl)methyl]-, methyl ester](/img/structure/B12553407.png)
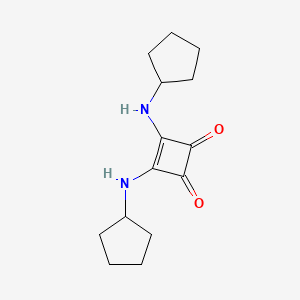
![4,6-Bis[2-(4-nitrophenyl)ethenyl]benzene-1,3-diamine](/img/structure/B12553421.png)
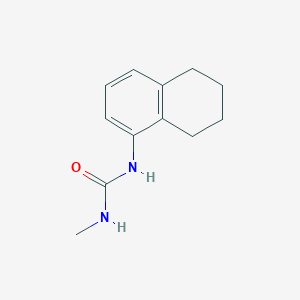
![[Nonane-1,9-diylbis(oxy-4,1-phenylene)]bis(phenylmethanone)](/img/structure/B12553430.png)
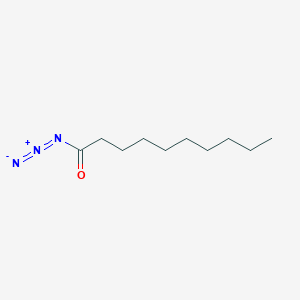
![3,3'-[(2-Methylpropyl)phosphoryl]di(propan-1-amine)](/img/structure/B12553451.png)

![1-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]hexacosa-11,13-diyn-2-one](/img/structure/B12553457.png)


![N~1~-{3-[(3-Aminopropyl)amino]propyl}ethanediamide](/img/structure/B12553483.png)
